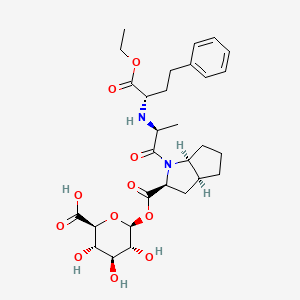

Ramipril acyl-B-D-glucuronide

Description

Significance of Glucuronidation as a Phase II Metabolic Pathway in Xenobiotic and Endogenous Compound Metabolism

Glucuronidation represents a paramount Phase II metabolic pathway responsible for the biotransformation of a vast array of substances, including drugs, environmental pollutants (xenobiotics), and endogenous compounds such as bilirubin, steroids, and bile acids. nih.govrsc.org This process, catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, involves the covalent addition of a glucuronic acid moiety to a substrate. clinpgx.org The primary function of this conjugation is to significantly increase the hydrophilicity (water solubility) of the parent compound, thereby facilitating its elimination from the body, predominantly via urine or bile. nih.govrsc.org

Generally considered a detoxification process, glucuronidation renders metabolites less biologically active than their parent compounds and prepares them for efficient excretion. benthamdirect.comdocumentsdelivered.com While it can be the primary metabolic route for some substances, it more commonly follows Phase I reactions (like oxidation), which introduce or expose functional groups (e.g., hydroxyl, carboxyl, or amine groups) on the substrate, making them amenable to conjugation. clinpgx.orgrsc.org The ready availability of D-glucuronic acid, derived from D-glucose, and the broad substrate specificity of UGT enzymes underscore the pathway's high capacity and central role in metabolic clearance. documentsdelivered.comnih.gov

Overview of Ramipril (B1678797) Biotransformation Pathways and Metabolite Landscape

Ramipril is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its therapeutic effect. liverpool.ac.uknih.gov The biotransformation of ramipril is extensive and occurs primarily in the liver. nih.govnih.gov The critical activation step is the hydrolysis of the ester group by carboxylesterase 1, which converts ramipril into its potent, active diacid metabolite, ramiprilat (B1678798). liverpool.ac.uknih.gov

Beyond this essential activation, ramipril undergoes further metabolism to produce several other compounds. These include the formation of a diketopiperazine ester and a diketopiperazine acid. nih.govnih.gov Additionally, both the parent drug, ramipril, and its active metabolite, ramiprilat, can undergo Phase II conjugation to form their respective glucuronides. nih.govmdpi.com Ramipril acyl-β-D-glucuronide is formed from the direct conjugation of glucuronic acid to the carboxylic acid moiety of the parent ramipril molecule. With the exception of ramiprilat, all other metabolites, including the diketopiperazine derivatives and the glucuronides of both ramipril and ramiprilat, are considered pharmacologically inactive. nih.govnih.gov The elimination of ramipril and its various metabolites occurs through both renal and fecal routes, with approximately 60% of a dose excreted in the urine and 40% in the feces. nih.gov

| Metabolite Name | Precursor | Metabolic Reaction | Pharmacological Activity |

|---|---|---|---|

| Ramiprilat | Ramipril | Hydrolysis (De-esterification) | Active |

| Diketopiperazine ester | Ramipril | Cyclization | Inactive |

| Diketopiperazine acid | Ramiprilat | Cyclization | Inactive |

| Ramipril acyl-β-D-glucuronide | Ramipril | Glucuronidation | Inactive |

| Ramiprilat glucuronide | Ramiprilat | Glucuronidation | Inactive |

Rationale for Academic and Mechanistic Investigation of Ramipril acyl-B-D-glucuronide

While glucuronidation is typically a detoxification pathway, the specific class of metabolites known as acyl glucuronides has garnered significant scientific interest due to their inherent chemical reactivity. nih.govresearchgate.net Unlike glucuronides formed on phenolic or alcohol groups, the ester linkage in an acyl glucuronide is electrophilic and unstable. clinpgx.orgresearchgate.net This reactivity can lead to two significant non-enzymatic reactions: intramolecular acyl migration and intermolecular reactions. clinpgx.orgresearchgate.net

Acyl migration involves the spontaneous rearrangement of the acyl group from its initial attachment point on the glucuronic acid moiety to other hydroxyl positions, forming various positional isomers. clinpgx.org More critically, the electrophilic nature of acyl glucuronides allows them to react with nucleophilic sites on biological macromolecules, such as proteins, leading to the formation of stable, covalent adducts. nih.govmdpi.com The formation of such drug-protein adducts has been proposed as a potential mechanism for initiating immune-mediated adverse drug reactions and other forms of toxicity for certain carboxylic acid-containing drugs. rsc.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H40N2O11 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1 |

InChI Key |

ZJZVWDOXIZGYPD-UIKYHUQUSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Structural and Stereochemical Characterization of Ramipril Acyl B D Glucuronide

Elucidation of the Acyl Glucuronide Linkage and Overall Molecular Architecture

Ramipril (B1678797) acyl-β-D-glucuronide is formed by the conjugation of the carboxylic acid group of ramipril's active metabolite, ramiprilat (B1678798), with D-glucuronic acid. The molecular architecture is defined by an ester linkage, specifically a 1-O-acyl-β-D-glucuronide bond. This means the carboxyl group of ramiprilat is attached to the anomeric carbon (C-1) of the glucuronic acid moiety in a β-configuration.

The complete chemical structure is systematically described by its IUPAC name: (2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. nih.gov This nomenclature precisely defines the connectivity of every atom and the specific stereochemistry at each chiral center. The linkage is an ester bond formed between the carboxylic acid of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid portion of ramiprilat and the C1-hydroxyl group of the glucuronic acid ring. nih.gov

The fundamental physicochemical properties of the compound have been established through various analytical techniques.

Table 1: Physicochemical Properties of Ramipril acyl-β-D-glucuronide

| Property | Value |

|---|---|

| Molecular Formula | C₂₉H₄₀N₂O₁₁ pharmaffiliates.comacanthusresearch.com |

| Molecular Weight | 592.64 g/mol pharmaffiliates.com |

| IUPAC Name | (2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid nih.gov |

| InChIKey | ZJZVWDOXIZGYPD-UIKYHUQUSA-N nih.gov |

| CAS Number | 1357570-21-8 pharmaffiliates.comacanthusresearch.com |

Positional and Configurational Isomerism of Acyl Glucuronides and their Relevance to Ramipril acyl-β-D-glucuronide

Acyl glucuronides, including Ramipril acyl-β-D-glucuronide, are known for their chemical instability under physiological conditions (pH 7.4). nih.gov They can undergo two primary degradation pathways: hydrolysis back to the parent aglycone (ramiprilat) and intramolecular acyl migration. currentseparations.comnih.gov

Acyl migration is a non-enzymatic, pH-dependent intramolecular rearrangement where the acyl group (ramiprilat) moves from the C-1 position of the glucuronic acid ring to the adjacent hydroxyl groups at the C-2, C-3, or C-4 positions. currentseparations.comnih.gov This process results in the formation of several positional isomers. The initial, enzymatically formed conjugate is the 1-O-β-glucuronide, which can then isomerize to form 2-O-, 3-O-, and 4-O-acyl glucuronide esters. nih.gov These isomers are generally more stable than the parent 1-O-acyl conjugate but are not substrates for the β-glucuronidase enzyme. nih.gov

This phenomenon is highly relevant to Ramipril acyl-β-D-glucuronide, as its inherent reactivity means that upon formation, it can exist as a mixture of these isomers in biological matrices. The resolution and quantification of these individual isomers from the parent conjugate are critical in metabolic studies, often requiring specialized chromatographic techniques like high-performance liquid chromatography (HPLC) to achieve separation. currentseparations.comnih.gov

Table 2: Key Isomerization and Degradation Reactions of Acyl Glucuronides

| Reaction | Reactant | Products | Description |

|---|---|---|---|

| Hydrolysis | Ramipril 1-O-acyl-β-D-glucuronide | Ramiprilat + D-Glucuronic Acid | Cleavage of the ester bond, releasing the parent drug's active metabolite. |

| Acyl Migration | Ramipril 1-O-acyl-β-D-glucuronide | Ramipril 2-O-, 3-O-, and 4-O-acyl glucuronides | Intramolecular transfer of the ramiprilat moiety to other positions on the glucuronic acid ring. nih.gov |

Stereospecificity Considerations in the Enzymatic Formation of Ramipril acyl-β-D-glucuronide

The formation of Ramipril acyl-β-D-glucuronide is a highly stereospecific process mediated by the UDP-glucuronosyltransferase (UGT) family of enzymes. The structure of the resulting metabolite retains the distinct stereochemistry of both the parent drug and the glucuronic acid moiety.

Ramipril itself possesses multiple chiral centers, which are preserved in its active metabolite, ramiprilat. The enzymatic glucuronidation reaction proceeds with high fidelity, leading exclusively to the conjugation with D-glucuronic acid, not its L-enantiomer. Furthermore, the anomeric carbon of the glucuronic acid is fixed in the β-configuration, as indicated by the compound's name. cymitquimica.comnih.gov This stereochemical outcome is a direct consequence of the specific three-dimensional structure of the UGT enzyme's active site, which accommodates only specific stereoisomers of both the substrate (ramiprilat) and the co-substrate (UDP-glucuronic acid). This enzymatic control ensures the production of a single, well-defined diastereomer in vivo, prior to any subsequent non-enzymatic isomerization.

Enzymatic Formation and Biochemical Pathways of Ramipril Acyl B D Glucuronide

Identification and Functional Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Ramipril (B1678797) Glucuronidation

The conjugation of glucuronic acid to ramipril is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov Specific isoforms of UGTs are responsible for the glucuronidation of various drugs and endogenous compounds. nih.gov While the specific UGT isoforms responsible for ramipril glucuronidation are not definitively detailed in the provided results, research on similar compounds and the general function of UGTs provides a strong basis for understanding this process.

Studies have shown that UGTs are highly polymorphic, with genetic variations that can impact drug metabolism and response. nih.gov The UGT1A and UGT2B families are primarily involved in the metabolism of xenobiotics, including drugs like ramipril. nih.gov For example, research on glycyrrhetinic acid, another compound eliminated via glucuronidation, identified UGT1A1, UGT1A3, UGT2B4, and UGT2B7 as the key enzymes involved. nih.gov Similarly, haloperidol (B65202) glucuronidation is primarily catalyzed by UGT1A4, UGT1A9, and UGT2B7. researchgate.net Based on the metabolism of other carboxyl-containing drugs, it is highly probable that isoforms from the UGT1A and UGT2B families are the primary catalysts for the formation of Ramipril acyl-β-D-glucuronide.

Reaction Kinetics of Glucuronide Formation: Determination of Michaelis-Menten Parameters (Km, Vmax) in In Vitro Systems

The kinetics of UGT-mediated reactions, including the formation of Ramipril acyl-β-D-glucuronide, are often described by the Michaelis-Menten model. This model characterizes the relationship between the substrate concentration and the rate of the enzymatic reaction, defined by two key parameters: Km (the Michaelis constant) and Vmax (the maximum reaction velocity).

While specific Km and Vmax values for ramipril glucuronidation were not found in the search results, studies on other glucuronidated compounds provide insight into typical kinetic parameters. For instance, in a study on glycyrrhetinic acid glucuronidation using pooled human liver microsomes, the apparent Km was 39.4 µM and the Vmax was 609.2 pmol/min/mg protein. nih.gov The Km values for recombinant UGT1A3 and UGT2B7 in the same study were 3.4 µM and 4.4 µM, respectively. nih.gov These values indicate the substrate concentration at which the reaction rate is half of Vmax and reflect the affinity of the enzyme for the substrate.

| Parameter | Description | Example Value (Glycyrrhetinic Acid) |

| Km | Michaelis constant: substrate concentration at half Vmax. Indicates enzyme-substrate affinity. | 39.4 µM (pooled HLMs) |

| Vmax | Maximum reaction velocity at saturating substrate concentrations. | 609.2 pmol/min/mg protein (pooled HLMs) |

Modulation of UGT Activity by Endogenous and Exogenous Factors: In Vitro Inhibition and Induction Studies

The activity of UGT enzymes can be influenced by various endogenous and exogenous compounds, leading to either inhibition or induction of their metabolic capacity. nih.gov This modulation can have significant clinical implications, potentially leading to drug-drug interactions. nih.govnih.gov

Inhibition: Several drugs are known to inhibit UGT enzymes. For example, probenecid (B1678239) has been shown to impair the clearance of lorazepam by directly inhibiting the formation of its ether glucuronide. dntb.gov.ua In studies of glycyrrhetinic acid, both imipramine (B1671792) (a typical substrate of UGT1A3 and UGT1A4) and flurbiprofen (B1673479) (a typical substrate of UGT2B7) were found to inhibit its glucuronidation. nih.gov Such findings are critical for predicting potential drug-drug interactions with ramipril if it is metabolized by the same UGT isoforms.

Induction: Conversely, some substances can induce the expression of UGT enzymes, leading to increased metabolism of substrate drugs. While specific inducers of ramipril glucuronidation were not identified, this is a recognized mechanism of drug interaction. nih.gov Rigorous assessment of the potential for new chemical entities that undergo significant glucuronidation to be victims or perpetrators of drug-drug interactions is now a recommendation by regulatory bodies. nih.gov

Cellular and Subcellular Localization of Glucuronidation Processes Relevant to Ramipril

Glucuronidation predominantly occurs in the liver, which is the primary site of drug metabolism. drugbank.comnih.gov The UGT enzymes are membrane-bound proteins located mainly in the endoplasmic reticulum (ER) of liver cells. researchgate.netxenotech.com This subcellular localization is crucial for their function, as it allows them to access a wide range of lipophilic substrates that partition into the ER membrane.

Beyond the liver, UGT enzymes are also expressed in other tissues, including the kidneys, gastrointestinal tract, and lungs. xenotech.com The kidneys, in particular, play a role in the metabolism of ramipril to its active form, ramiprilat (B1678798), and likely contribute to its subsequent glucuronidation. drugbank.com The presence of UGTs in the intestine is also significant, as it can lead to first-pass metabolism of orally administered drugs like ramipril. xenotech.com The transport of the cofactor UDP-glucuronic acid (UDPGA) into the lumen of the ER is a critical step that can also be a site of drug interactions. researchgate.net

Analytical Methodologies for the Detection and Quantification of Ramipril Acyl B D Glucuronide

Advanced Chromatographic and Mass Spectrometric Approaches for Separation and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of Ramipril (B1678797) acyl-β-D-glucuronide, offering the high sensitivity and selectivity required to differentiate the metabolite from its parent drug and other related substances in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Researchers have developed robust LC-MS/MS methods for the simultaneous quantification of ramipril and its primary active metabolite, ramiprilat (B1678798), which must successfully separate these analytes from the unstable glucuronide conjugate. nih.gov A key success factor is achieving baseline chromatographic separation between the analytes and their glucuronide metabolites. nih.gov Methods often utilize reversed-phase columns, such as C18, with a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component with a pH modifier, like ammonium (B1175870) acetate (B1210297) or formic acid, to ensure optimal separation and peak shape. researchgate.netnih.gov For instance, one method successfully used a Luna C18 column with a mobile phase of methanol and 5 mM ammonium acetate buffer (pH 4.5) (85:15, v/v). researchgate.net Another employed an Enable C18 G column with methanol and 0.1% formic acid in water (85:15). nih.gov

Mass Spectrometry: Electrospray ionization (ESI) is commonly used, and detection can be performed in either positive or negative ion mode. nih.govnih.gov For ramipril, positive ion mode is typical, monitoring the transition of the protonated molecule [M+H]⁺. nih.govtsijournals.com A common mass transition for ramipril is m/z 417.2 → 234.1. nih.gov The in-source fragmentation of glucuronides to the parent aglycone is a known issue that can interfere with the analysis of the parent drug. researchgate.net The declustering potential (DP) voltage is a critical parameter that can be optimized to minimize this in-source conversion. researchgate.net During method development, it was noted that the in-source conversion of both Ramipril acyl glucuronide and ramiprilat acyl glucuronide was influenced by the DP voltage. researchgate.net

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry, particularly using technologies like Quadrupole Time-of-Flight (Q-TOF), enables the elucidation of fragmentation pathways and provides high-accuracy mass measurements. researchgate.net This capability is invaluable for confirming the identity of metabolites and distinguishing them from isobaric interferences. For example, HRMS was used to study the fragmentation of ramipril, allowing for the determination of molecular formulas for its fragments with high accuracy. researchgate.net This technique is critical in research to definitively identify the presence of Ramipril acyl-β-D-glucuronide and rule out other potential metabolites or artifacts.

During sample preparation, unexpected interferences can arise. Studies have reported the methylation of ramipril and ramiprilat glucuronides when using certain solid-phase extraction cartridges, leading to irreproducible results. nih.govresearchgate.net This highlights the necessity of meticulous method development and the use of advanced chromatographic techniques to separate such artifacts from the true analytes. nih.govresearchgate.net

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Analytical Column | Enable C18 G (150 mm × 4.6 mm, 5 μm) nih.gov | Luna C18 (150 × 4.6 mm, 5 μm) researchgate.net |

| Mobile Phase | Methanol:0.1% Formic Acid in Water (85:15) nih.gov | Methanol:Ammonium Acetate Buffer (pH 4.5; 5 mM) (85:15) researchgate.net |

| Ionization Mode | Positive ESI for Ramipril nih.gov | Negative ESI for Ramipril researchgate.net |

| MRM Transition (Ramipril) | m/z 417.2 → 234.1 nih.gov | m/z 415.6 → 154.0 researchgate.net |

Spectroscopic Techniques for Structural Confirmation and Isomeric Differentiation

While mass spectrometry provides molecular weight and fragmentation data, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural elucidation of Ramipril acyl-β-D-glucuronide. These methods are crucial for confirming the covalent structure and differentiating between the various positional isomers that can form due to acyl migration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for investigating the kinetics of internal acyl migration. nih.gov In studies of model drug ester glucuronides, high-resolution ¹⁹F NMR spectroscopy has been used to monitor the degradation of the initial 1-O-acyl glucuronide and the sequential appearance of 2-, 3-, and 4-O-acyl isomers. nih.gov This technique allows for the real-time observation and quantification of each isomer in solution, providing insight into the stability and reactivity of the conjugate. nih.gov Although specific NMR data for Ramipril acyl-β-D-glucuronide is not widely published, the principles from model compounds demonstrate its utility. For related ramipril impurities, a combination of NMR and mass spectrometry data has been used to definitively establish their structures. spectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the context of Ramipril acyl-β-D-glucuronide, IR would be used to confirm the presence of key functional groups, such as the ester carbonyl of the glucuronide linkage, the carboxylic acid of the glucuronic acid moiety, and the amide and ester groups within the parent ramipril structure. This information complements data from MS and NMR for complete structural verification. spectroscopyonline.com

The primary challenge addressed by these techniques is acyl migration, an intramolecular transesterification reaction where the acyl group (ramipril) moves from the C-1 hydroxyl group of the glucuronic acid to other hydroxyl groups (C-2, C-3, or C-4). This results in positional isomers that have the same mass but different chemical structures and potentially different reactivities. NMR is uniquely suited to distinguish these isomers based on subtle changes in the chemical shifts and coupling constants of the protons on the glucuronic acid ring.

Strategies for Sample Preparation and Stabilization to Prevent Ex Vivo Acyl Glucuronide Instability and Back-Conversion in Research Matrices

The inherent chemical instability of acyl glucuronides poses a significant threat to the accurate quantification of both the metabolite and its parent drug in biological samples. researchgate.net Ramipril acyl-β-D-glucuronide can hydrolyze ex vivo, converting back to ramipril and leading to an overestimation of the parent drug's concentration. researchgate.netresearchgate.net Therefore, stringent sample handling and preparation strategies are critical.

Key stabilization strategies include:

Immediate Cooling and Low-Temperature Processing: The primary strategy to minimize the breakdown of the acyl glucuronide is to keep biological samples, such as plasma, at low temperatures (e.g., 4°C or on ice) immediately after collection and throughout the extraction process. nih.govresearchgate.net This slows down the rate of both hydrolysis and acyl migration.

pH Control: Acyl glucuronide stability is highly pH-dependent. Hydrolysis is promoted at physiological and higher pH values. researchgate.net Acidifying the sample matrix can significantly slow the degradation. For instance, lowering the pH of the sample to 3-4 can effectively inhibit hydrolysis. currentseparations.com

Rapid Sample Processing and Extraction: Minimizing the time between sample collection and analysis or freezing is crucial. Prompt protein precipitation or solid-phase extraction (SPE) helps to remove enzymes that might contribute to hydrolysis and places the analyte in a more stable environment. researchgate.net Extraction procedures are often performed at acidic pH to enhance stability. researchgate.net

Use of Esterase Inhibitors: While not always reported specifically for ramipril, the addition of esterase inhibitors to collection tubes is a common strategy for other labile ester drugs to prevent enzymatic hydrolysis.

Careful Selection of Extraction Method: The choice of extraction technique can influence metabolite stability. A study on ramipril found that a specific solid-phase extraction method involving strong cation exchanger cartridges led to the formation of methylated glucuronide artifacts, interfering with the analysis. nih.gov This underscores the need to evaluate the entire sample preparation workflow for potential sources of analyte degradation or modification.

The overarching goal is to stabilize the sample ex vivo immediately after collection to ensure that the measured concentrations of Ramipril acyl-β-D-glucuronide and ramipril accurately reflect the in vivo state. researchgate.net

Bioanalytical Method Validation for Research Applications: Specificity, Sensitivity, Accuracy, Precision, and Stability in Preclinical Samples

For research applications, any analytical method used to quantify Ramipril acyl-β-D-glucuronide must be rigorously validated to ensure the reliability of the data. While validation studies often focus on the parent drug and its active metabolite, the principles are directly applicable and even more critical for the labile glucuronide. Validation parameters are established according to regulatory guidelines. ijpsonline.com

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of endogenous matrix components, other metabolites (like ramiprilat and diketopiperazine metabolites), and potential artifacts. nih.gov This is typically demonstrated by analyzing blank matrix samples and matrix spiked with related compounds to check for interference.

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. Validated methods for ramipril have achieved LLOQs as low as 0.2-2 ng/mL in plasma. nih.govnih.gov

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. For bioanalytical methods, accuracy is typically required to be within ±15% (±20% at the LLOQ) of the nominal value, and precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the LLOQ). nih.gov

Stability: This is a paramount concern for Ramipril acyl-β-D-glucuronide. Stability must be proven under various conditions that mimic sample handling and storage:

Bench-top stability: To ensure the analyte is stable at room temperature for the duration of sample preparation. nih.gov

Freeze-thaw stability: To assess degradation after multiple cycles of freezing and thawing. nih.gov

Long-term stability: To confirm the analyte does not degrade when stored frozen for extended periods. nih.gov

Autosampler stability: To ensure stability in the processed sample while awaiting injection into the LC-MS/MS system. nih.gov

Successful validation involves demonstrating that the back-conversion of the glucuronide to ramipril is negligible under all tested storage and handling conditions. researchgate.net

| Parameter | Reported Value/Finding | Reference |

|---|---|---|

| Linearity Range | 0.2 - 80 ng/mL | nih.gov |

| LLOQ | 0.5 ng/mL | tsijournals.com |

| Intra-day Precision (%CV) | ≤ 7.0% | tsijournals.com |

| Inter-day Precision (%CV) | ≤ 10.2% | tsijournals.com |

| Intra-day Accuracy | 105-108% | tsijournals.com |

| Inter-day Accuracy | 99-106% | tsijournals.com |

| Stability Evaluations | Successfully evaluated for bench-top, autosampler, freeze/thaw, and long-term stability | nih.gov |

Mechanistic Disposition and Biotransformation Kinetics of Ramipril Acyl B D Glucuronide in Preclinical Systems

In Vitro Stability and Reactivity of the Acyl Glucuronide Linkage: Hydrolysis and Acyl Migration Pathways

Acyl glucuronides, such as ramipril (B1678797) acyl-β-D-glucuronide, are ester-linked conjugates that can undergo two primary degradation pathways under physiological conditions: hydrolysis and acyl migration. scispace.comresearchgate.netnih.gov

Hydrolysis: This process involves the cleavage of the ester bond, releasing the parent carboxylic acid (ramipril) and glucuronic acid. scispace.comresearchgate.net In plasma, hydrolysis is often the predominant reaction for acyl glucuronides. liverpool.ac.uk

Acyl Migration: This is an intramolecular rearrangement where the acyl group (ramipril) moves from the C-1 position of the glucuronic acid ring to the C-2, C-3, or C-4 positions. scispace.com This process is entropically favored and often the main degradation pathway in buffer solutions. researchgate.netnih.gov The resulting positional isomers are more stable towards enzymatic hydrolysis by β-glucuronidases. scispace.com

The stability of the acyl glucuronide linkage is influenced by both electronic and steric factors of the parent drug molecule. nih.gov The reactivity of these metabolites is a significant area of study, as they have been implicated in the covalent binding to proteins, which is a hypothesized mechanism for certain drug toxicities. researchgate.netnih.gov The degradation kinetics, including the half-life of the 1-O-acyl glucuronide, can be monitored using techniques like NMR spectroscopy, which can also distinguish between hydrolysis and acyl migration products. nih.gov

A summary of the degradation pathways is presented in the table below.

| Degradation Pathway | Description | Key Characteristics |

|---|---|---|

| Hydrolysis | Cleavage of the ester linkage. | Releases ramipril and glucuronic acid; predominant in plasma. liverpool.ac.uk |

| Acyl Migration | Intramolecular transfer of the ramipril group to other positions on the glucuronic acid ring. | Forms more stable isomers; favored in buffer solutions. scispace.comresearchgate.net |

Characterization of Transport Mechanisms and Transporter Involvement (e.g., OATPs, MRPs) in Cellular Uptake and Efflux in In Vitro Models

The cellular transport of ramipril and its metabolites, including ramipril acyl-β-D-glucuronide, is mediated by various transporter proteins. Organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) are key players in the hepatic and renal handling of these compounds. jst.go.jpnih.gov

OATP1B1 and OATP1B3, located on the basolateral membrane of hepatocytes, are involved in the uptake of drugs from the blood into the liver. mdpi.com Studies have shown that other ACE inhibitors, like enalapril, are substrates for OATP1B1, suggesting a potential role for these transporters in the hepatic uptake of ramipril as well. researchgate.net

MRP2, an efflux transporter located on the apical membrane of hepatocytes, is responsible for the biliary excretion of drug conjugates. jst.go.jpannualreviews.org MRP3, found on the basolateral membrane, can efflux metabolites back into the bloodstream. researchgate.net The glucuronide conjugates of other drugs, such as gemfibrozil, have been shown to be substrates for MRP2, MRP3, and MRP4. researchgate.net It is plausible that ramipril acyl-β-D-glucuronide is also a substrate for these transporters, facilitating its elimination from the liver.

The table below summarizes the potential transporters involved in the disposition of ramipril acyl-β-D-glucuronide.

| Transporter Family | Specific Transporter | Location | Potential Role |

|---|---|---|---|

| OATP | OATP1B1 | Hepatocyte (Basolateral) | Uptake from blood into the liver. mdpi.comresearchgate.net |

| OATP1B3 | |||

| MRP | MRP2 | Hepatocyte (Apical) | Biliary efflux. jst.go.jpannualreviews.org |

| MRP3 | Hepatocyte (Basolateral) | Efflux back into blood. researchgate.net |

Further Metabolic Fate and Potential Biotransformation of Ramipril acyl-B-D-glucuronide in In Vitro and Animal Models

Following its formation, ramipril acyl-β-D-glucuronide is generally considered an inactive metabolite. drugbank.comebmconsult.comfda.gov The primary metabolic pathway for ramipril is de-esterification to ramiprilat (B1678798). ebmconsult.comvulcanchem.com Both ramipril and ramiprilat can undergo glucuronidation. drugbank.comebmconsult.com

In vitro studies using liver microsomes can be used to generate and characterize acyl glucuronide metabolites. nih.gov These systems can help determine the metabolic stability and potential for further biotransformation. While glucuronidation is typically a detoxification pathway, the reactivity of acyl glucuronides means they can potentially interact with cellular macromolecules. scispace.comnih.gov

In animal models, after oral administration of ramipril, the glucuronide conjugates of both ramipril and ramiprilat are found among the excreted metabolites. ebmconsult.comfda.gov The extent of glucuronidation and the profile of metabolites can vary between species. nih.gov For instance, in rats and dogs, the parent drug accounted for a larger proportion of plasma radioactivity compared to humans, where the acyl glucuronide of another drug, ifetroban, was the major circulating component. researchgate.net

Comparative Disposition and Elimination Pathways Across Different Preclinical Animal Models

The disposition and elimination of ramipril and its metabolites, including the acyl glucuronide, show species-dependent differences. Preclinical studies in rats, dogs, and monkeys are crucial for understanding these variations and for extrapolating data to humans. nih.gov

In general, after oral administration of ramipril, the majority of the drug and its metabolites are eliminated in the urine and feces. ebmconsult.comfda.gov The proportion excreted via each route can differ between species. For example, with the drug ifetroban, urinary excretion was a minor pathway in rats and dogs (3%) but more significant in monkeys (14%) and humans (27%). researchgate.net

Biliary excretion is a significant route of elimination for many drug glucuronides. nih.gov Studies in rats have demonstrated extensive biliary excretion of metabolites for some drugs. researchgate.net The activity of intestinal glucuronidation also varies between species, with dogs and monkeys showing a better correlation with humans than rats. nih.gov

The table below provides a comparative overview of disposition parameters for a different drug, ifetroban, which can be indicative of the types of species differences observed for xenobiotics.

| Parameter | Rat | Dog | Monkey | Human |

|---|---|---|---|---|

| Absolute Bioavailability (%) | 25 | 35 | 23 | 48 |

| Urinary Excretion (% of oral dose) | 3 | 3 | 14 | 27 |

| Fecal Excretion (% of oral dose) | >90 | >90 | ~86 | ~73 |

| Data adapted from a study on Ifetroban. researchgate.net |

Mechanistic Biological Role and Potential Pharmacological Significance of Ramipril Acyl B D Glucuronide

In Vitro and Ex Vivo Assessment of Intrinsic Receptor Binding, Enzyme Inhibition, or Other Biochemical Activities

Detailed in vitro and ex vivo studies focusing specifically on the intrinsic biochemical activities of Ramipril (B1678797) acyl-β-D-glucuronide are not extensively reported in publicly available scientific literature. However, comprehensive pharmacological and metabolic profiling of ramipril has consistently categorized its glucuronide metabolites, including Ramipril acyl-β-D-glucuronide, as pharmacologically inactive. pfizermedicalinformation.comfda.gov

This classification implies that in standard assays, the glucuronide conjugate does not exhibit significant binding affinity for the angiotensin-converting enzyme (ACE), the primary therapeutic target of its active parent, ramiprilat (B1678798). fda.govhpra.ie Consequently, it is understood not to contribute directly to the inhibition of the renin-angiotensin-aldosterone system.

Contribution to the Overall Pharmacological Profile of the Parent Drug Ramipril: Mechanistic Considerations

From a mechanistic standpoint, the formation of Ramipril acyl-β-D-glucuronide serves as a detoxification and clearance pathway. pfizermedicalinformation.comfda.gov By converting the parent compound into a more water-soluble and larger molecule, the body facilitates its excretion, primarily through the kidneys. hpra.ie

The potential for Ramipril acyl-β-D-glucuronide to act as a reservoir for the parent drug, ramipril, or its active metabolite, ramiprilat, has been a consideration in bioanalytical studies. Some acyl glucuronides are known to be unstable and can undergo hydrolysis back to the parent drug, both in vivo and in vitro. researchgate.netresearchgate.net This "back-conversion" could potentially prolong the therapeutic effect of the parent drug. However, stability studies have indicated that while Ramipril acyl-β-D-glucuronide is labile, significant back-conversion to ramipril under physiological conditions, to an extent that would substantially alter the primary pharmacokinetic and pharmacodynamic profile of ramipril, has not been established as a major factor. researchgate.netresearchgate.net Analytical methods for ramipril quantification often take precautions to prevent this in vitro back-conversion to ensure accurate measurements. researchgate.netresearchgate.net

Role as a Substrate for Other Metabolic Enzymes or Transport Proteins in In Vitro Systems

The role of Ramipril acyl-β-D-glucuronide as a substrate for other metabolic enzymes or transport proteins has not been extensively detailed in specific in vitro studies. However, based on the general principles of drug metabolism and transport, it is plausible that this glucuronide conjugate interacts with certain transport proteins.

Glucuronide conjugates of various drugs are known substrates for efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Organic Anion Transporting Polypeptides (OATPs), which are present in organs like the liver and kidneys and play a crucial role in drug elimination. jst.go.jpnih.govnih.gov For instance, MRP2 is involved in the biliary excretion of glucuronides, while OATPs can mediate the hepatic uptake of drug glucuronides from the blood. jst.go.jpnih.govnih.gov While it is likely that Ramipril acyl-β-D-glucuronide is a substrate for one or more of these transporters, facilitating its renal and/or biliary excretion, specific in vitro transport studies confirming this for this particular metabolite are not widely published.

Regarding its role as a substrate for other metabolic enzymes, once formed, glucuronides are generally considered terminal metabolites destined for excretion. pfizermedicalinformation.comfda.gov

Use as a Chemical Probe or Reference Standard in Glucuronidation Pathway Research

Ramipril acyl-β-D-glucuronide serves as an important tool in the field of drug metabolism and analytical chemistry, primarily as a reference standard. clearsynth.comsynzeal.comlgcstandards.comsimsonpharma.com Its availability allows for the accurate identification and quantification of this metabolite in biological samples such as plasma and urine during pharmacokinetic and bioequivalence studies of ramipril. researchgate.netresearchgate.net

In the context of glucuronidation pathway research, the synthesized standard of Ramipril acyl-β-D-glucuronide is crucial for:

Analytical Method Development and Validation: It is used to develop and validate sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous determination of ramipril and its metabolites. researchgate.netnih.gov This is particularly important given the potential for in vitro instability of the acyl glucuronide. researchgate.netresearchgate.net

Metabolite Identification: It serves as a definitive marker to confirm the identity of the metabolite peak in chromatograms of biological samples. nih.gov

Stability Studies: The pure compound allows for the investigation of its stability under various conditions (pH, temperature) and in different biological matrices, which is critical for understanding its disposition and ensuring accurate bioanalysis. researchgate.netresearchgate.net

The use of a deuterated stable isotope-labeled version of Ramipril acyl-β-D-glucuronide (Ramipril-d5 Acyl-β-D-glucuronide) further enhances its utility as an internal standard in quantitative mass spectrometry-based assays, improving the accuracy and precision of the measurements. clearsynth.com

Genetic and Comparative Enzymology of Ramipril Glucuronidation

Inter-species Variability in UGT Expression and Activity Pertaining to Ramipril (B1678797) Glucuronidation

The expression levels, substrate specificity, and kinetic properties of UGT enzymes exhibit significant variability across different species. mdpi.com This inter-species variation is a critical factor in preclinical drug development, as it directly impacts the metabolic profile and clearance of drugs, influencing pharmacokinetic and toxicological assessments. mdpi.comunito.it While specific comparative studies on ramipril glucuronidation are not extensively detailed in the literature, general principles of UGT variability allow for an informed understanding of expected differences.

Research on other glucuronidated compounds demonstrates the extent of this variability. For instance, studies on ezetimibe (B1671841) revealed significant differences in glucuronidation rates when comparing intestinal microsomes from humans, monkeys, dogs, rats, and mice. mdpi.com Such disparities are attributed to species-specific expression and activity of the responsible UGT isoforms, such as UGT1A1 and UGT1A3. mdpi.com Similarly, cats are known to have a generally lower glucuronidation capacity, particularly for certain types of compounds, compared to species like rats or dogs, which can lead to much lower drug clearance. unito.it

| Species | Relative UGT Expression/Activity Profile | Key Considerations for Glucuronidation Studies | Reference |

|---|---|---|---|

| Human | High expression of UGT1A1, UGT1A4, UGT1A9, UGT2B7, UGT2B15. Significant inter-individual variability due to genetics. | The ultimate benchmark for clinical relevance. Polymorphisms have a significant impact. | nih.gov |

| Cynomolgus Monkey | Metabolic pathways are often closely resemblant to humans, making them a common preclinical model. | Considered a good surrogate for predicting human metabolism for many UGT substrates. | mdpi.com |

| Dog | Generally possess robust glucuronidation capacity. | Commonly used in toxicology studies; however, specific UGT isoform expression can differ from humans. | mdpi.com |

| Rat | Often exhibit higher metabolic clearance rates compared to humans. AADAC mRNA expression is lower than in humans and mice. | Care must be taken when extrapolating pharmacokinetic data to humans due to faster metabolism. | unito.itresearchgate.net |

| Cat | Known to have low glucuronidation activity for certain substrates (e.g., phenolic compounds), leading to slower clearance. | Poor metabolizers for some classes of drugs, requiring caution in risk assessment. | unito.it |

Investigation of Genetic Polymorphisms in UGT Genes and their Mechanistic Impact on Ramipril acyl-B-D-glucuronide Formation in In Vitro Systems

The genes encoding UGT enzymes are highly polymorphic, meaning they exist in various forms (alleles) within the human population. nih.govnih.gov These genetic variations, often single nucleotide polymorphisms (SNPs), can lead to the expression of enzyme variants with altered activity, stability, or expression levels. oatext.comnih.gov This inter-individual variability is a major reason why drug responses can differ significantly among patients. nih.gov

While the specific UGT isoforms responsible for ramiprilat (B1678798) glucuronidation have not been definitively identified in all literature, compounds with carboxylic acid moieties are major substrates for UGT2B7, with potential contributions from isoforms like UGT1A9. wikipedia.orgnih.gov Genetic polymorphisms in these UGT genes have been shown to have a significant mechanistic impact on the metabolism of other drugs, providing a framework for understanding their potential effect on this compound formation.

UGT2B7 Polymorphisms: The UGT2B7 gene is known to be highly polymorphic. wikipedia.org The variant UGT2B72 (H268Y, 802C>T) is a well-studied polymorphism that has been associated with altered glucuronidation for numerous substrates. wikipedia.orgnih.govnih.gov For the NSAID flurbiprofen (B1673479), in vitro studies using recombinant enzymes showed that the UGT2B72 variant resulted in a greater than 14-fold decrease in intrinsic clearance compared to the wild-type enzyme. nih.gov This change was primarily driven by alterations in the enzyme's maximum reaction velocity (Vmax), indicating a reduced capacity to form the glucuronide metabolite. nih.gov Such a polymorphism could similarly decrease the rate of this compound formation, potentially leading to higher circulating levels of the active drug, ramiprilat.

UGT1A Polymorphisms: Polymorphisms in the UGT1A gene family, such as UGT1A128, are well-known for reducing the expression of the UGT1A1 enzyme, which can impair the glucuronidation of its substrates. nih.govnih.gov In studies of the drug nintedanib (B1663095), liver microsomes from individuals homozygous for the UGT1A128 allele demonstrated significantly lower glucuronidation activity compared to those with the wild-type allele. researchgate.net If UGT1A isoforms contribute to ramiprilat metabolism, these polymorphisms could likewise reduce the formation of its glucuronide metabolite.

In vitro systems using human liver microsomes or recombinant UGT enzymes are essential tools for investigating these effects. researchgate.net By comparing the kinetics of this compound formation by wild-type versus polymorphic enzymes, researchers can determine the mechanistic impact of specific SNPs. This involves measuring key kinetic parameters (Km and Vmax) to calculate changes in intrinsic clearance (Vmax/Km), which reflects the enzyme's efficiency.

| Gene Variant | Polymorphism (SNP) | Documented Mechanistic Impact on Other Substrates | Potential Implication for Ramipril Glucuronidation | Reference |

|---|---|---|---|---|

| UGT2B72 | 802C>T (His268Tyr) | Significantly decreased intrinsic clearance (>14-fold) of flurbiprofen due to altered Vmax. Decreased glucuronidation of mycophenolic acid. | Potentially reduced formation of this compound, leading to lower clearance of ramiprilat. | nih.govnih.gov |

| UGT1A128 | A(TA)7TAA in promoter | Reduced gene expression leading to lower enzyme levels. Significantly decreased glucuronidation of nintedanib and irinotecan's metabolite, SN-38. | If UGT1A1 is involved, this could lead to decreased glucuronidation efficiency. | researchgate.netnih.gov |

| UGT1A9*3 | 98T>C (Met33Thr) | Almost complete loss of catalytic activity for flurbiprofen. | If UGT1A9 is a contributing enzyme, this variant could significantly impair ramiprilat glucuronidation. | nih.gov |

Emerging Research Avenues and Methodological Advancements in Acyl Glucuronide Research

Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Profiling of Ramipril (B1678797) Glucuronidation and Related Pathways.

Omics technologies are revolutionizing the study of drug metabolism by providing a holistic view of the biochemical processes involved. researchgate.net For ramipril, these approaches offer a powerful lens to examine the intricacies of its conversion to Ramipril acyl-β-D-glucuronide and the broader metabolic network.

Metabolomics , the large-scale study of small molecules or metabolites, has been applied to investigate the effects of ACE inhibitors and identify metabolic signatures associated with their use. d-nb.info Non-targeted metabolomics approaches can analyze hundreds to thousands of metabolites in biological samples, such as serum or urine, providing a detailed snapshot of the metabolic state. d-nb.infonih.gov This allows researchers to observe not only the primary metabolites like ramiprilat (B1678798) and its glucuronide conjugate but also a wide array of other endogenous molecules affected by the drug's action on pathways like the renin-angiotensin system. d-nb.infonih.gov Such studies can uncover previously unknown metabolic pathways influenced by ramipril and help understand the variability in drug response among individuals. d-nb.info For instance, metabolomics profiling can detect changes in various dipeptides and oligopeptides, reflecting the broad enzymatic activity of ACE and the impact of its inhibition. d-nb.info

Proteomics , the comprehensive analysis of proteins, is critical for identifying and quantifying the specific enzymes responsible for ramipril's metabolism. The glucuronidation of ramipril is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. semanticscholar.orgnih.gov Mass spectrometry-based targeted proteomics allows for the absolute quantification of specific drug-metabolizing enzymes, including various UGT isoforms, in tissues like the liver. dovepress.comresearchgate.net This is a significant step up from traditional methods like Western blotting, which have limitations in quantitative accuracy. nih.gov By precisely measuring the abundance of UGTs in human liver microsomes, researchers can build more accurate models to predict the rate of Ramipril acyl-β-D-glucuronide formation. researchgate.net This information is vital for understanding potential drug-drug interactions and inter-individual differences in metabolism. dovepress.com Global proteomic analysis helps characterize the full suite of enzymes present in relevant tissues, providing a complete picture of the metabolic machinery available for ramipril glucuronidation. researchgate.net

Computational Modeling and Molecular Dynamics Simulations of UGT-Substrate Interactions and Acyl Glucuronide Reactivity.

Computational methods provide invaluable insights into the molecular interactions that are difficult to observe experimentally. These techniques are increasingly used to predict metabolic pathways and understand the reactivity of metabolites like Ramipril acyl-β-D-glucuronide.

Computational modeling and Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the degradation half-lives of acyl glucuronides. nih.gov These models use molecular features such as ring complexity, electronegativity, and dipole moment to forecast the stability of the glucuronide conjugate. nih.gov Such predictive tools are highly beneficial in the early stages of drug discovery to assess the potential risks associated with reactive metabolites. nih.gov For ramipril, these models can help estimate the likelihood of its acyl glucuronide undergoing reactions like acyl migration or covalent binding to proteins. nih.govnih.gov

Molecular dynamics (MD) simulations offer a dynamic view of the interaction between UGT enzymes and their substrates. nih.gov These simulations can model the binding of ramipril to the active site of a specific UGT isoform, revealing the key amino acid residues and forces that govern the binding and catalytic process. While specific MD studies on the ramipril-UGT interaction are not extensively published, the methodology has been applied to other ACE inhibitors and related enzymes, demonstrating its potential. researchgate.netfrontiersin.org By understanding the precise binding orientation and the conformational changes that occur, researchers can better predict which UGT isoforms are primarily responsible for ramipril's glucuronidation. Furthermore, MD simulations can be used to study the intrinsic reactivity of the Ramipril acyl-β-D-glucuronide molecule itself, exploring its conformational flexibility and the energy barriers associated with acyl migration, a key reaction linked to the potential toxicity of this class of metabolites. liverpool.ac.uk

Development of Novel Analytical Probes and Standards for Glucuronide Metabolites.

Accurate detection and quantification are fundamental to studying any metabolite. The unique reactivity and potential instability of acyl glucuronides necessitate specialized analytical tools and highly purified reference materials. usbio.netresearchgate.net

The development and commercial availability of certified reference standards for Ramipril acyl-β-D-glucuronide and its related compounds are a cornerstone of modern research. lgcstandards.comaxios-research.comacanthusresearch.com These standards are essential for the validation of analytical methods, ensuring that measurements of the metabolite in biological samples are accurate and reproducible. axios-research.comnih.gov Several suppliers provide highly purified Ramipril acyl-β-D-glucuronide, often with detailed certificates of analysis confirming its identity and purity via methods like HPLC and NMR spectroscopy. usbio.netlgcstandards.comsimsonpharma.com Deuterium-labeled standards, such as Ramiprilat-d5 Acyl-β-D-glucuronide, are also available, serving as ideal internal standards in mass spectrometry-based quantification to correct for variations during sample preparation and analysis. scbt.com

Table 1: Available Analytical Standards for Ramipril Glucuronide Metabolites

| Compound Name | Supplier | Purity/Notes | CAS Number | Molecular Formula |

|---|---|---|---|---|

| Ramipril Acyl-β-D-glucuronide | LGC Standards | >95% (HPLC) | 1357570-21-8 | C₂₉H₄₀N₂O₁₁ |

| Ramiprilat-d5 Acyl-β-D-glucuronide | Santa Cruz Biotechnology | Labeled metabolite | Not specified | C₂₇H₃₁D₅N₂O₁₁ |

| Ramipril Acyl-β-D-glucuronide | Simson Pharma Limited | Custom Synthesis | 1357570-21-8 | C₂₉H₄₀N₂O₁₁ |

| Ramiprilat Acyl-β-D-glucuronide 65% | Santa Cruz Biotechnology | Metabolite of ramipril | Not specified | C₂₇H₃₆N₂O₁₁ |

| Ramipril Acyl-β-D-glucuronide | Acanthus Research | Reference Standard | 1357570-21-8 | C₂₉H₄₀N₂O₁₁ |

Beyond standards, novel analytical probes and methods are being developed for greater specificity and sensitivity. Advanced mass spectrometry (MS) techniques are crucial. For example, methods have been developed to differentiate between acyl, N-, and O-glucuronides using gas-phase ion-molecule reactions within the mass spectrometer. nih.gov Specific derivatization procedures, such as reacting acyl glucuronides with hydroxylamine (B1172632) to form a characteristic hydroxamic acid derivative, can selectively "tag" these metabolites in complex biological mixtures, allowing for their unambiguous identification. researchgate.net These innovative approaches help overcome challenges like acyl migration, which can complicate analysis by producing multiple isomeric forms of the glucuronide. nih.govnih.gov

Advanced In Vitro and Ex Vivo Systems for Studying Acyl Glucuronide Disposition and Reactivity.

To understand how Ramipril acyl-β-D-glucuronide behaves in a biological context, researchers rely on sophisticated laboratory models that can simulate physiological conditions.

Advanced in vitro systems are essential for generating acyl glucuronides and studying their subsequent behavior. Human liver microsomes remain a workhorse in this field, providing a rich source of UGT enzymes to synthesize glucuronide metabolites from the parent drug. nih.govresearchgate.net More advanced systems include easy-to-use kits containing specific recombinant UGT isoforms, which allow researchers to pinpoint which enzymes are responsible for glucuronidating a compound like ramipril. hyphadiscovery.com These systems can be used to assess key properties such as the rate of formation, hydrolytic stability, and the rate of intramolecular acyl migration. nih.govresearchgate.net Rapid in vitro assays have been developed specifically to assess the reactivity of acyl glucuronides by measuring their migration rates, providing a way to screen compounds for potential risks early in the drug development process. researchgate.netjst.go.jp

Ex vivo systems and more complex in vitro models bridge the gap between simple enzyme assays and whole-organism studies. These can include incubations with human serum albumin or plasma to study the potential for the acyl glucuronide to form covalent bonds with proteins, a key mechanism of potential toxicity. liverpool.ac.uk Furthermore, understanding the role of drug transporters in the disposition of glucuronide conjugates is critical, as these metabolites often require active transport for their elimination. frontiersin.org In vitro models using cells that express specific uptake and efflux transporters (e.g., OATPs, MRPs) are used to determine if Ramipril acyl-β-D-glucuronide is a substrate or inhibitor of these transporters, which has significant implications for its clearance and potential to cause drug-drug interactions. frontiersin.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying ramipril acyl-β-D-glucuronide in biological matrices?

- Methodology : Use reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) to ensure specificity and sensitivity. For stability, pre-treat samples with cold methanol to minimize hydrolysis, and maintain pH < 6 during storage to prevent acyl migration . Validate assays using calibration curves spiked with deuterated internal standards (e.g., ramipril-d5) to correct for matrix effects .

Q. How does pH influence the stability of ramipril acyl-β-D-glucuronide in plasma samples?

- Methodology : Conduct stability studies under varying pH conditions (4–8) at 4°C and 37°C. Monitor degradation via LC-MS/MS, focusing on hydrolysis and intramolecular acyl migration. Buffer samples with 0.1 M phosphate at pH 4.5 to stabilize the metabolite for ≥24 hours .

Q. What is the role of ramipril acyl-β-D-glucuronide in ramipril’s pharmacokinetics?

- Methodology : Perform mass balance studies using radiolabeled ramipril (³H or ¹⁴C) in preclinical models. Quantify the glucuronide in plasma and urine via LC-MS/MS and compare AUC values to assess its contribution to systemic exposure. Note that acyl glucuronides typically account for <10% of total drug clearance due to instability .

Advanced Research Questions

Q. How do experimental discrepancies arise when studying CYP2C8 inactivation by acyl glucuronides like ramipril’s metabolite?

- Methodology : Compare recombinant enzyme systems (e.g., Supersomes vs. Bactosomes) using standardized preincubation conditions (30 min, 1 mM NADPH, 0.5 mg/ml protein). For ramipril acyl-β-D-glucuronide, test multiple enzyme lots to address inter-lot variability, as observed with clopidogrel acyl glucuronide (e.g., 54% vs. 22% inactivation in different lots) . Include bovine serum albumin (BSA, 0.1% w/v) to reduce nonspecific binding and improve reproducibility .

Q. What mechanisms underlie the potential toxicity of ramipril acyl-β-D-glucuronide?

- Methodology : Incubate the metabolite with human serum albumin (HSA) or liver microsomes to assess covalent protein adduct formation. Use Western blotting with anti-adduct antibodies and correlate findings with in vitro cytotoxicity assays (e.g., LDH release in hepatocytes). Note that acyl glucuronides may induce immune reactions via haptenization, as seen with other drugs .

Q. How can conflicting data on the nephroprotective effects of ramipril be reconciled with its metabolite’s pharmacokinetic behavior?

- Methodology : Conduct pharmacodynamic studies in diabetic nephropathy models (e.g., streptozotocin-induced rats), measuring serum creatinine and proteinuria. Compare ramipril’s effects with and without UDP-glucuronosyltransferase inhibitors (e.g., probenecid) to isolate the glucuronide’s contribution. Reference clinical trials (e.g., the Collaborative Study Group) showing ACE inhibitors reduce creatinine doubling risk by 48% independently of blood pressure .

Data Contradiction Analysis

Q. Why do some studies report minimal CYP2C8 inactivation by acyl glucuronides, while others show significant inhibition?

- Resolution : Variability stems from enzyme source differences (e.g., Supersomes vs. HLMs) and preincubation conditions. For example, clopidogrel acyl glucuronide caused 72% inhibition in HLMs but only 54% in Supersomes . Standardize assays using pooled HLMs with CYP2C8 activity confirmed via paclitaxel 6α-hydroxylation. Include negative controls (e.g., heat-inactivated enzymes) to confirm mechanism-based inhibition .

Q. How should researchers address instability-driven artifacts in acyl glucuronide toxicity studies?

- Resolution : Use stabilizers like citric acid (1% w/v) during sample collection and flash-freeze tissues in liquid nitrogen. For in vitro work, limit incubation times to ≤30 minutes and monitor metabolite depletion via LC-MS/MS. Artifactual toxicity due to hydrolysis products (e.g., free ramipril) can be excluded via parallel experiments with stabilized vs. non-stabilized preparations .

Tables for Key Parameters

Notes

- Advanced Methods : Emphasized enzyme source standardization, adduct detection, and clinical correlation.

- Contradictions Addressed : Highlighted variability in CYP2C8 assays and instability artifacts, providing mitigation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.